1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate
Description
The compound 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate is a heterocyclic hybrid molecule combining three distinct pharmacophores:
- A 4-methoxy-1,3-benzothiazole moiety, known for its role in antitumor and antimicrobial activity.
- An azetidine (four-membered nitrogen-containing ring), which enhances conformational rigidity and bioavailability.
- A quinoxaline-2-carboxylate ester, recognized for its electron-deficient aromatic system, enabling π-π stacking and interactions with biological targets.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] quinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-16-7-4-8-17-18(16)23-20(28-17)24-10-12(11-24)27-19(25)15-9-21-13-5-2-3-6-14(13)22-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUWYKVOTJPVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzothiazole moiety with an azetidine ring and a quinoxaline carboxylate. The molecular formula is , with a molecular weight of 346.4 g/mol. Its unique structural characteristics contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzothiazole and quinoxaline exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing biochemical pathways related to inflammation and cancer progression.
The mechanism of action for this compound involves interaction with various biological targets, including:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Modulation of Signaling Pathways : It may affect pathways such as NF-kB and HDAC, which are crucial in cancer cell proliferation and survival.
Data Table: Biological Activity Summary
| Biological Activity | Test Systems | Observed Effects |
|---|---|---|
| Anticancer | Various cancer cell lines (e.g., MDA-MB-468) | Significant inhibition of cell proliferation |
| Antimicrobial | Bacterial strains (e.g., E. coli, S. aureus) | Inhibition of bacterial growth |
| Enzyme Inhibition | COX assays | Reduced enzyme activity |
Case Studies
-
Anticancer Evaluation :
A study evaluated the anticancer effects of related compounds on breast cancer cell lines, demonstrating IC50 values indicating potent activity compared to standard treatments like doxorubicin . The study highlighted the importance of structural modifications in enhancing efficacy. -
Antimicrobial Testing :
Another investigation focused on the antimicrobial properties of benzothiazole derivatives, revealing that certain modifications led to increased activity against resistant bacterial strains . This underscores the potential for developing new antibiotics based on the compound's structure. -
Enzyme Interaction Studies :
Research has shown that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline can inhibit COX enzymes effectively, suggesting a dual role in anti-inflammatory and anticancer therapies .
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and evaluated for its potential as a therapeutic agent . Research indicates that derivatives of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate exhibit significant anti-inflammatory properties. For example, compounds with methoxy groups at specific positions showed high inhibitory activity against cyclooxygenase enzymes (COX-1), which are crucial in inflammatory processes.
Neuropharmacology
In the field of neuropharmacology, derivatives of this compound have been investigated as potential anti-Parkinsonian agents . Studies demonstrated that certain derivatives alleviated haloperidol-induced catalepsy in mice, suggesting their role in modulating dopaminergic pathways. The interaction of these compounds with neurotransmitter systems highlights their potential for treating neurodegenerative diseases.
Anticancer Activity
Research has shown that azetidine derivatives similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate possess anticancer properties . For instance, studies indicated that certain derivatives exhibited selectivity against cancer cell lines while showing lower toxicity to normal cells . The mechanism of action appears to involve apoptosis induction through caspase activation pathways .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Anti-inflammatory Activity Study | Compounds showed significant COX-1 inhibition with varying IC50 values | Synthesis and pharmacological evaluation of derivatives |
| Neuropharmacological Evaluation | Alleviation of haloperidol-induced catalepsy in mice | Behavioral assays and pharmacological profiling |
| Anticancer Activity Assessment | Selective toxicity against SiHa and B16F10 cell lines; induction of apoptosis | In vitro assays and gene expression analysis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole-Containing Derivatives
- Example 1 (Patent Compound): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (). Structural Differences: Replaces the azetidine-quinoxaline ester with a tetrahydroquinoline-thiazole-carboxylic acid system. Functional Impact: The carboxylic acid group may improve solubility but reduce membrane permeability compared to the ester in the target compound. Pharmacological data from the patent indicate activity in unspecified assays (Tables 1–5), though details are unavailable .
- Bentaluron: 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea (). Application: Used as a pesticide, contrasting with the target compound’s likely pharmaceutical focus. The urea linker and lack of quinoxaline/azetidine groups limit its bioactivity spectrum to agrochemical targets .
Quinoxaline-Based Analogues
- 3-Hydroxyquinoxaline-2-carbohydrazide Derivatives (): Synthesis: Derived from hydrazide intermediates, forming thiadiazole or triazole rings.
- 3-[2-(3-Methyl-2-oxoquinoxalin-1-yl)ethyl]oxazolidin-2-one (): Structural Contrast: Features an oxazolidinone ring and ethyl linker instead of azetidine. Crystallographic data reveal a 20.46° dihedral angle between quinoxaline and oxazolidinone, with π-π stacking (3.579 Å interplanar distance). Such packing may influence crystallinity and dissolution rates compared to the target compound’s more rigid azetidine bridge .
Direct Structural Analogues
- 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic Acid (): Functional Comparison: Replaces the quinoxaline-2-carboxylate with a carboxylic acid. This substitution likely alters acidity (pKa ~4–5 for COOH vs. ester’s neutrality) and binding interactions (e.g., hydrogen bonding vs. hydrophobic ester interactions). No biological data are provided, but the acid form may target different enzymes or receptors .
Critical Analysis of Structural and Functional Relationships
- Azetidine vs.
- Ester vs. Acid/Carbohydrazide: The quinoxaline-2-carboxylate ester may enhance lipophilicity, favoring blood-brain barrier penetration compared to hydrophilic carboxylic acids or hydrazides .
- Benzothiazole Substitution : The 4-methoxy group on benzothiazole could modulate electron density, affecting binding to thiol-containing enzymes (e.g., glutathione transferases) .
Preparation Methods
Synthesis of 4-Methoxy-1,3-Benzothiazol-2-yl Azetidine
The benzothiazole moiety is typically synthesized via cyclocondensation reactions. A representative method involves:
-
Cyclocondensation of Thiourea with Substituted Carbonyl Compounds :
-
Azetidine Ring Formation :
-
Azetidine-3-yl derivatives are synthesized via ring-closing reactions. For example, bromoacetylation of a phenylpyrrolidinone precursor followed by cyclization with ammonia or amines yields the azetidine ring.
-
Key reagents: α-bromoacyl derivatives (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) and thiocarbamide.
-
Reaction Conditions :
Synthesis of Quinoxaline-2-Carboxylate
Quinoxaline derivatives are prepared via condensation reactions:
-
Condensation of o-Phenylenediamine with Dicarbonyl Compounds :
-
Functionalization at Position 2 :
Key Data :
| Step | Reagents | Yield (%) | Characterization (NMR, IR) |
|---|---|---|---|
| Quinoxaline formation | o-Phenylenediamine, EtOH | 78–85 | : 8.2–8.5 ppm (aromatic) |
| Esterification | H₂SO₄, MeOH | 90–95 | : 1720 cm⁻¹ |
Coupling of Benzothiazole-Azetidine and Quinoxaline Moieties
Esterification or Amide Bond Formation
The final coupling step involves linking the azetidine nitrogen to the quinoxaline carboxylate:
-
Activation of Quinoxaline-2-Carboxylic Acid :
-
Mitsunobu Reaction :
Optimized Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
-
TLC : Rf = 0.45–0.55 (silica gel, ethyl acetate/hexane 1:1).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization Strategies
Regioselectivity in Benzothiazole Synthesis
Stability of Azetidine Ring
-
Issue : Ring-opening under acidic conditions.
Green Chemistry Approaches
Microwave-assisted synthesis and solvent-free conditions are emerging as sustainable alternatives:
Q & A
Q. What are the recommended synthetic routes for 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate, and what critical parameters influence reaction yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. Key steps include:
- Azetidine ring formation : Reacting 4-methoxy-1,3-benzothiazole-2-amine with a suitable epoxide or haloalkane under basic conditions to form the azetidine core .
- Quinoxaline coupling : Esterification of quinoxaline-2-carboxylic acid followed by nucleophilic substitution with the azetidine intermediate. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation, with yields optimized by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm; quinoxaline aromatic protons at δ 8.2–8.6 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole and azetidine moieties .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 423.12) and fragmentation patterns to validate the ester linkage .
- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm) and C-O (1250–1270 cm) confirm ester and ether functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Validation of Docking Models : Cross-check docking results (e.g., AutoDock Vina or Glide) with crystallographic data (if available) to ensure binding pose accuracy .
- Experimental Assays : Perform dose-response assays (e.g., IC determination) to confirm predicted inhibition. If discrepancies arise, re-evaluate force field parameters or ligand protonation states in docking simulations .
- SAR Analysis : Compare bioactivity with structurally similar analogs (e.g., pyrazole or quinoxaline derivatives) to identify steric or electronic factors affecting binding .
Q. What strategies optimize crystallization conditions for X-ray diffraction studies, particularly with low-resolution or twinned data?
Methodological Answer:
- Screening Conditions : Use sparse-matrix screens (e.g., Hampton Research Crystal Screen) varying pH (5.0–8.5), precipitant (PEG vs. salts), and temperature (4–20°C) .
- Data Processing : For twinned crystals, apply the SHELXL TWIN command with HKLF5 format to refine twin laws. Use WinGX for iterative refinement of anisotropic displacement parameters .
- Resolution Enhancement : Merge multiple datasets (if possible) or apply resolution truncation in SHELXE to improve electron density maps .
Q. How can structure-activity relationship (SAR) studies address inconsistencies in biological activity across analogs?
Methodological Answer:
- Functional Group Modulation : Synthesize derivatives with substituent variations (e.g., methoxy → ethoxy on benzothiazole; quinoxaline → pyridopyrazine) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the azetidine ring with pyrrolidine or piperidine to evaluate conformational flexibility impact on target binding .
- Data Normalization : Account for assay variability by normalizing activity to internal controls (e.g., % inhibition relative to a reference inhibitor) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
Methodological Answer:
- Cross-Technique Correlation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09) to identify misassignments. For example, azetidine ring protons may exhibit unexpected splitting due to restricted rotation .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed ester or unreacted intermediates) that may skew spectral interpretations .
- Crystallographic Validation : If available, overlay the crystal structure (e.g., CIF file from SHELXL ) with NMR-derived coordinates to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
